Sulfobetain 10

Übersicht

Beschreibung

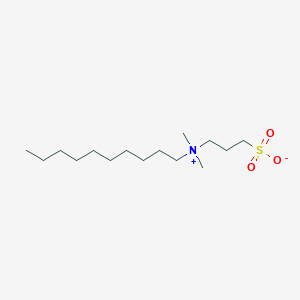

N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate is a zwitterionic detergent widely used for protein solubilization. This compound is known for its ability to maintain protein structure and function during various biochemical processes . It is a surfactant that contains both positive and negative charges, making it effective in reducing surface tension and stabilizing proteins in solution .

Wissenschaftliche Forschungsanwendungen

N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.

Biology: Employed in the solubilization and stabilization of membrane proteins for structural studies.

Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic proteins.

Industry: Applied in the formulation of detergents and cleaning agents due to its excellent surface-active properties

Wirkmechanismus

Sulfobetaine 10, also known as 3-(Decyldimethylammonio)propane-1-sulfonate, N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, or Caprylyl sulfobetaine, is a zwitterionic surfactant commonly used in biochemistry and biophysics .

Target of Action

The primary targets of Sulfobetaine 10 are membrane proteins and other hydrophobic molecules . It is commonly used to dissolve these targets in aqueous solutions .

Mode of Action

Sulfobetaine 10 has both positively and negatively charged groups in its structure . This allows it to maintain a neutral charge in solution and reduces its tendency to denature proteins . It is considered a mild, non-denaturing surfactant .

Pharmacokinetics

As a surfactant, it is expected to have good solubility in water .

Result of Action

The result of Sulfobetaine 10’s action is the increased solubility of membrane proteins and other hydrophobic molecules in aqueous solutions . This makes it a valuable tool in protein research, where it is often used to solubilize proteins for further study .

Action Environment

The action of Sulfobetaine 10 is influenced by the environment in which it is used. For instance, its effectiveness as a surfactant can be affected by factors such as pH and temperature. Sulfobetaine 10 is known to be ph-insensitive, meaning it maintains its surfactant properties across a range of ph values .

Biochemische Analyse

Biochemical Properties

Sulfobetaine 10 has both positively and negatively charged groups in its structure, which allows it to maintain a neutral charge in solution and reduces its tendency to denature proteins . It is considered a mild, non-denaturing surfactant and is widely used in protein research .

Cellular Effects

It is known that zwitterionic surfactants like Sulfobetaine 10 can interact with cell membranes and proteins, potentially influencing cell function .

Molecular Mechanism

The molecular mechanism of Sulfobetaine 10 primarily involves its interaction with hydrophobic molecules such as proteins. Its zwitterionic nature allows it to maintain a neutral charge in solution, reducing its tendency to denature proteins and enabling it to dissolve membrane proteins and other hydrophobic molecules in aqueous solutions .

Temporal Effects in Laboratory Settings

It is known that zwitterionic surfactants like Sulfobetaine 10 are stable and do not readily degrade .

Transport and Distribution

Sulfobetaines, including Sulfobetaine 10, do not transport substances across the skin barrier . They are often combined with anionic or cationic surfactants and exhibit higher surface activity than either alone .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate typically involves the reaction of decylamine with 1,3-propanesultone in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group of decylamine attacks the sulfonate group of 1,3-propanesultone, forming the zwitterionic compound .

Industrial Production Methods

Industrial production of N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction completion. The product is then purified through crystallization or distillation to achieve high purity levels required for biochemical applications .

Analyse Chemischer Reaktionen

Types of Reactions

N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides, cyanides, or amines can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfide or thiol derivatives.

Substitution: Various substituted ammonio-propanesulfonate derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate

- N-Tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate

- N-Hexadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate

Uniqueness

N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate is unique due to its optimal chain length, which provides a balance between hydrophobic and hydrophilic interactions. This balance enhances its ability to solubilize proteins without denaturing them, making it particularly useful in biochemical and pharmaceutical applications .

Biologische Aktivität

N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate (NDD) is a zwitterionic surfactant widely utilized in biochemical applications due to its unique amphiphilic properties. This article explores the biological activity of NDD, highlighting its effectiveness in protein solubilization, interactions with cellular components, and implications in various scientific fields.

Chemical Structure and Properties

NDD features a long hydrophobic decyl chain and a quaternary ammonium group, which imparts both hydrophobic and hydrophilic characteristics. This duality allows NDD to effectively solubilize proteins without denaturing them, making it a valuable tool in molecular biology and biochemistry.

| Property | Description |

|---|---|

| Chemical Formula | C₁₇H₃₈N₃O₃S |

| Molecular Weight | 336.55 g/mol |

| Type | Zwitterionic surfactant |

| Solubility | Soluble in water, effective at various pH levels |

NDD interacts with proteins by inserting its hydrophobic tail into the protein's hydrophobic regions while the charged head group interacts with the aqueous environment. This interaction reduces surface tension, facilitating protein solubilization. Studies have shown that NDD can solubilize membrane proteins, such as cardiac 5'-nucleotidase, maintaining their functional integrity .

Protein Solubilization

NDD is particularly effective for solubilizing membrane proteins, which are crucial for understanding cellular functions. For instance, research has demonstrated that NDD can be used in two-dimensional gel electrophoresis for proteomic analysis of rat brain tissue, providing insights into protein expression patterns .

Drug Delivery Systems

The ability of NDD to form mixed micelles with other surfactants enhances its utility in drug delivery systems. By modulating the critical micelle concentration, NDD improves the solubilization of hydrophobic drugs, thereby increasing their bioavailability .

Case Studies

- Proteomic Analysis : A study compared different solubilizing agents for proteomic analysis of rat brain tissue. NDD was found to outperform traditional detergents by preserving protein structure and function, leading to more reliable results in subsequent analyses .

- Cellular Interactions : Research indicated that NDD stimulates glucose transport in osteoblasts more effectively than insulin at lower concentrations. This property suggests potential applications in metabolic research and therapeutic strategies for diabetes management .

- Molecular Dynamics Simulations : Molecular dynamics studies have shown that NDD forms stable micelles at the air-water interface, which can be critical for applications involving surface-active agents in biological systems .

Safety and Toxicity

While NDD is generally considered mild compared to longer-chain surfactants, it does exhibit irritant properties. Safety data indicates that it can cause skin and eye irritation upon contact; therefore, appropriate handling protocols should be followed during laboratory use .

Eigenschaften

IUPAC Name |

3-[decyl(dimethyl)azaniumyl]propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H33NO3S/c1-4-5-6-7-8-9-10-11-13-16(2,3)14-12-15-20(17,18)19/h4-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKALLSVICJPZTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC[N+](C)(C)CCCS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H33NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074545 | |

| Record name | 3-(Decyldimethylammonio)propanesulfonate inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15163-36-7 | |

| Record name | Zwittergent 310 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015163367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Decyldimethylammonio)propanesulfonate inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[decyl(dimethyl)ammonio]propane-1-sulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sulfobetaine 10 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B27SPN7XME | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The interaction of Caprylyl sulfobetaine varies depending on the target and application.

A:

A: Caprylyl sulfobetaine demonstrates excellent compatibility with various biological materials, including proteins, lipids, and cells. [, , , ] Its use in protein studies highlights its ability to maintain protein structure and function. [, , ] Additionally, its application in decellularization techniques demonstrates its capacity to remove cells effectively while preserving the extracellular matrix (ECM) components. [, , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.